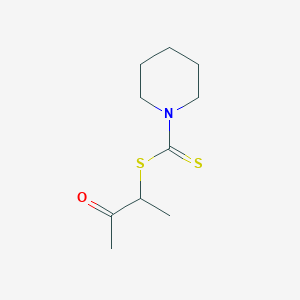
3-Oxobutan-2-yl piperidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with an oxobutan-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutan-2-yl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent. One common method is the reaction of piperidine with carbon disulfide in the presence of a base, followed by alkylation with 3-oxobutan-2-yl chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxobutan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the oxobutan-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
3-Oxobutan-2-yl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential use in developing new drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, fungicides, and rubber vulcanization agents.
Mécanisme D'action
The mechanism of action of 3-Oxobutan-2-yl piperidine-1-carbodithioate involves its interaction with biological targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl) piperazine-1-carbodithioate
- Benzyl 5-(substitutedphenyl)-3-(2-oxo-2H-chromen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbodithioate
Uniqueness
3-Oxobutan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, such as the oxobutan-2-yl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Propriétés
Numéro CAS |
78541-62-5 |
|---|---|
Formule moléculaire |
C10H17NOS2 |
Poids moléculaire |
231.4 g/mol |
Nom IUPAC |
3-oxobutan-2-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C10H17NOS2/c1-8(12)9(2)14-10(13)11-6-4-3-5-7-11/h9H,3-7H2,1-2H3 |
Clé InChI |
HZUBLKDTRSXBAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC(=S)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


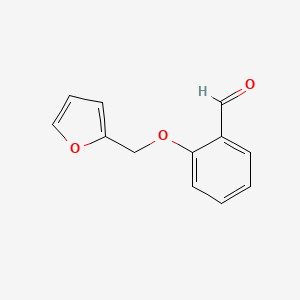
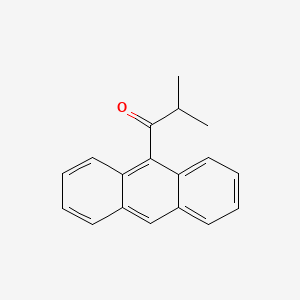
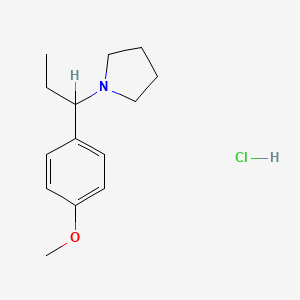
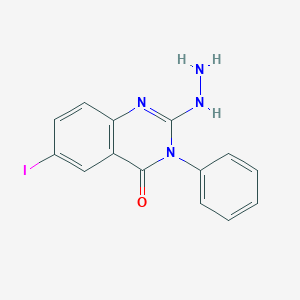





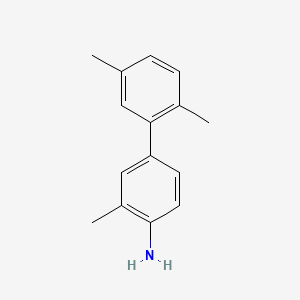
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)

![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)

